莫林idazole代谢物M4-1
描述
Morinidazole metabolite M4-1 is a significant metabolite of morinidazole, a third-generation 5-nitroimidazole-class antimicrobial agent. Morinidazole is used for the treatment of amoebiasis, trichomoniasis, and anaerobic bacterial infections . The metabolite M4-1 is formed through the metabolic processes in the human body and plays a crucial role in the pharmacokinetics and pharmacodynamics of morinidazole .
科学研究应用
Morinidazole metabolite M4-1 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of morinidazole in humans.
Drug Development: Helps in understanding the metabolic pathways and potential drug interactions of morinidazole.
Toxicology Studies: Used to assess the safety and toxicity of morinidazole and its metabolites.
Clinical Research: Involved in clinical studies to evaluate the efficacy and safety of morinidazole in patients with different health conditions.
作用机制
Target of Action
Morinidazole metabolite M4-1, also known as 1UM7KP9UNN, is a metabolite of Morinidazole, a new 5-nitroimidazole-class antimicrobial agent
Mode of Action
The mode of action of Morinidazole involves the formation of a redox intermediate metabolite in the bacterium that causes DNA strand breakage, inhibits repair, and ultimately leads to cell death . .
Biochemical Pathways
The major biochemical pathway involved in the metabolism of Morinidazole is glucuronidation, followed by renal excretion . This pathway displays regioselectivities and stereoselectivities . The nitrogen atom of the morpholine ring, rather than the aliphatic hydroxyl group at the side chain, is glucuronidated to form S-morinidazole glucuronide (M8-1) and R-enantiomer glucuronide (M8-2) .
Result of Action
The result of the action of Morinidazole and its metabolites, including M4-1, is the elimination of the bacteria causing the infection. This is achieved through the formation of a redox intermediate metabolite that causes DNA strand breakage, inhibits repair, and ultimately leads to cell death .
Action Environment
The action of Morinidazole and its metabolites, including M4-1, can be influenced by various environmental factors such as the patient’s health status. For instance, both AUC0-t and AUC0-∞ of Morinidazole were 1.4 times higher in patients with severe renal insufficiency, while M4-1 were over 7 times higher than healthy groups .
生化分析
Biochemical Properties
Morinidazole metabolite M4-1 plays a pivotal role in biochemical reactions, particularly in the metabolism of morinidazole. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes involved in its metabolism is UDP-glucuronosyltransferase 1A9 (UGT1A9), which catalyzes the glucuronidation of morinidazole . This interaction is crucial for the biotransformation and elimination of the compound from the body. Additionally, Morinidazole metabolite M4-1 is known to interact with human liver microsomes, which further aids in its metabolism .
Cellular Effects
Morinidazole metabolite M4-1 exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in detoxification processes, thereby enhancing the cell’s ability to eliminate harmful substances . Moreover, Morinidazole metabolite M4-1 impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of Morinidazole metabolite M4-1 involves several intricate processes. At the molecular level, the compound exerts its effects through binding interactions with various biomolecules. It acts as an inhibitor of certain enzymes, thereby modulating their activity and influencing biochemical pathways . Additionally, Morinidazole metabolite M4-1 can induce changes in gene expression, leading to alterations in cellular function and metabolism. These molecular interactions are essential for understanding the compound’s therapeutic potential and its role in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Morinidazole metabolite M4-1 change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Morinidazole metabolite M4-1 remains stable under specific conditions, ensuring its efficacy over extended periods . Its degradation products may also exhibit biological activity, which needs to be considered when evaluating its overall impact. Long-term studies in vitro and in vivo have provided valuable insights into the temporal effects of Morinidazole metabolite M4-1 on cellular processes.
Dosage Effects in Animal Models
The effects of Morinidazole metabolite M4-1 vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without causing significant toxicity . At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Understanding the dosage-dependent effects of Morinidazole metabolite M4-1 is essential for optimizing its use in clinical settings.
Metabolic Pathways
Morinidazole metabolite M4-1 is involved in several metabolic pathways, primarily those related to the metabolism of morinidazole. The compound undergoes glucuronidation, catalyzed by UDP-glucuronosyltransferase 1A9, followed by renal excretion . This metabolic pathway is essential for the elimination of the compound from the body. Additionally, Morinidazole metabolite M4-1 may interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are critical for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of Morinidazole metabolite M4-1 within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it may accumulate in specific compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms of Morinidazole metabolite M4-1 is essential for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
Morinidazole metabolite M4-1 exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications. Additionally, the subcellular localization of Morinidazole metabolite M4-1 may influence its interactions with other biomolecules, further modulating its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of morinidazole metabolite M4-1 involves the metabolic conversion of morinidazole in the human body. Morinidazole undergoes various metabolic reactions, including oxidation, reduction, and glucuronidation . The primary synthetic route involves the oxidation of morinidazole to form the N-oxide metabolite M4-1 . This reaction is catalyzed by enzymes in the liver, such as cytochrome P450 .
Industrial Production Methods
Industrial production of morinidazole involves the synthesis of the parent compound, followed by its administration to humans or animals to study the formation of metabolites, including M4-1 . The industrial production of morinidazole itself involves the reaction of 2-methyl-5-nitroimidazole with 3-chloropropan-1-ol in the presence of a base to form the intermediate, which is then reacted with morpholine to yield morinidazole .
化学反应分析
Types of Reactions
Morinidazole metabolite M4-1 undergoes several types of chemical reactions, including:
Oxidation: The primary reaction leading to the formation of M4-1 from morinidazole.
Reduction: Further reduction of M4-1 can occur under specific conditions.
Glucuronidation: M4-1 can undergo glucuronidation to form glucuronide conjugates.
Common Reagents and Conditions
Oxidation: Catalyzed by liver enzymes such as cytochrome P450.
Reduction: Can be catalyzed by reducing agents like sodium borohydride.
Glucuronidation: Catalyzed by UDP-glucuronosyltransferase enzymes in the liver.
Major Products Formed
Oxidation: Formation of M4-1 from morinidazole.
Reduction: Formation of reduced metabolites of M4-1.
Glucuronidation: Formation of glucuronide conjugates of M4-1.
相似化合物的比较
Similar Compounds
Metronidazole: Another 5-nitroimidazole-class antimicrobial agent used for similar indications.
Tinidazole: A second-generation 5-nitroimidazole with similar antimicrobial properties.
Ornidazole: Another 5-nitroimidazole used for the treatment of anaerobic infections.
Uniqueness of Morinidazole Metabolite M4-1
Morinidazole metabolite M4-1 is unique due to its specific metabolic pathway and the formation of distinct glucuronide conjugates . Unlike other similar compounds, morinidazole undergoes regioselective and stereoselective glucuronidation, leading to the formation of diastereoisomeric glucuronides . This unique metabolic profile contributes to the distinct pharmacokinetic and pharmacodynamic properties of morinidazole and its metabolites .
属性
IUPAC Name |
1-(2-methyl-5-nitroimidazol-1-yl)-3-(4-oxidomorpholin-4-ium-4-yl)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O5/c1-9-12-6-11(14(17)18)13(9)7-10(16)8-15(19)2-4-20-5-3-15/h6,10,16H,2-5,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAULXPQKVYYHDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(C[N+]2(CCOCC2)[O-])O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1413431-46-5 | |
Record name | Morinidazole, (morpholino-N-oxide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1413431465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MORINIDAZOLE, (MORPHOLINO-N-OXIDE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UM7KP9UNN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。